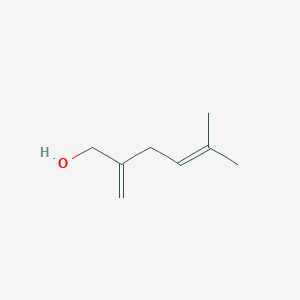
4-Hexen-1-ol, 5-methyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-1-ol, 5-methyl-2-methylene- is an organic compound with the molecular formula C10H18OThis compound is found in various essential oils, including lavender oil, and is known for its pleasant floral aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-1-ol, 5-methyl-2-methylene- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-methyl-2-methylene-1-hexene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of 4-Hexen-1-ol, 5-methyl-2-methylene- often involves the extraction of essential oils from plants like lavender. The essential oil is then subjected to fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Hexen-1-ol, 5-methyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-Hexen-1-ol, 5-methyl-2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and its effects on insect behavior.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hexen-1-ol, 5-methyl-2-methylene- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Hexen-1-ol, 2-isopropenyl-5-methyl-: Another monoterpenoid alcohol with similar structural features.
Lavandulol: A stereoisomer of 4-Hexen-1-ol, 5-methyl-2-methylene-.
Geraniol: A related compound with a similar floral aroma but different structural arrangement.
Uniqueness
4-Hexen-1-ol, 5-methyl-2-methylene- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its presence in essential oils and its pleasant aroma make it valuable in the fragrance and flavor industries .
Properties
CAS No. |
80719-96-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methyl-2-methylidenehex-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-7(2)4-5-8(3)6-9/h4,9H,3,5-6H2,1-2H3 |
InChI Key |
FHNVFAPYEHSMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















